molecular formula C12H16N2OS B14500283 3-Methyl-4-phenyl-1-(2-sulfanylethyl)imidazolidin-2-one CAS No. 64892-29-1

3-Methyl-4-phenyl-1-(2-sulfanylethyl)imidazolidin-2-one

Cat. No.: B14500283
CAS No.: 64892-29-1
M. Wt: 236.34 g/mol
InChI Key: GKXMKBITVCRFEV-UHFFFAOYSA-N
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Description

3-Methyl-4-phenyl-1-(2-sulfanylethyl)imidazolidin-2-one is a heterocyclic compound with a molecular formula of C11H14N2OS. It belongs to the class of imidazolidinones, which are five-membered ring structures containing nitrogen and oxygen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-phenyl-1-(2-sulfanylethyl)imidazolidin-2-one can be achieved through several methods. One common approach involves the reaction of 1,2-diamines with carbon dioxide (CO2) in the presence of a basic promoter such as tetramethylphenylguanidine (PhTMG) and a dehydrative activator like diphenylphosphoryl azide (DPPA). This reaction is typically carried out in solvents like acetonitrile (MeCN) or dichloromethane (CH2Cl2) at temperatures ranging from -40°C to room temperature .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as catalytic processes. Catalysts like metal complexes or organocatalysts can be employed to enhance the reaction efficiency and yield. These methods are designed to be more sustainable and environmentally friendly, aligning with modern green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-phenyl-1-(2-sulfanylethyl)imidazolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

3-Methyl-4-phenyl-1-(2-sulfanylethyl)imidazolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-4-phenyl-1-(2-sulfanylethyl)imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its sulfur-containing moiety allows it to form covalent bonds with target proteins, leading to changes in their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-4-phenyl-1-(2-sulfanylethyl)imidazolidin-2-one is unique due to its specific substitution pattern and the presence of both sulfur and phenyl groups.

Properties

CAS No.

64892-29-1

Molecular Formula

C12H16N2OS

Molecular Weight

236.34 g/mol

IUPAC Name

3-methyl-4-phenyl-1-(2-sulfanylethyl)imidazolidin-2-one

InChI

InChI=1S/C12H16N2OS/c1-13-11(10-5-3-2-4-6-10)9-14(7-8-16)12(13)15/h2-6,11,16H,7-9H2,1H3

InChI Key

GKXMKBITVCRFEV-UHFFFAOYSA-N

Canonical SMILES

CN1C(CN(C1=O)CCS)C2=CC=CC=C2

Origin of Product

United States

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